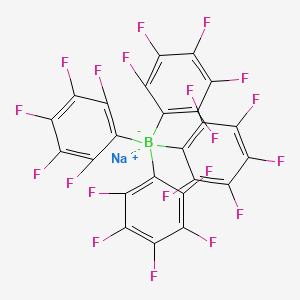

Sodium tetrakis(pentafluorophenyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

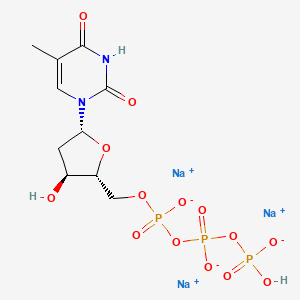

Sodium tetrakis(pentafluorophenyl)borate is a useful research compound. Its molecular formula is C24BF20Na and its molecular weight is 702.025634. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Polymerization : It is used as a co-catalyst in metallocene-based industrial processes for the homogeneous polymerization of olefins. This application has been explored since the early 1960s, with a recent increase in its exploitation for catalysis purposes (Piers & Chivers, 1998).

Friedel-Crafts Benzylation Reactions : Lithium tetrakis(pentafluorophenyl)borate, a variant of the compound, effectively catalyzes Friedel–Crafts benzylation reactions of aromatic compounds with benzyl chloride or mesylate and their substituted derivatives (MukaiyamaTeruaki et al., 2000).

Photopolymerization of Epoxy Silicones : Diaryliodonium tetrakis(pentafluorophenyl)borate salts are found to be highly reactive photoinitiators, particularly suitable for the cationic polymerization of epoxy silicones (Castellanos et al., 1996).

Carbon Dioxide Fixation : This compound, particularly in its calcium and barium salt forms, significantly enhances carbon dioxide fixation, a property that can be exploited for environmental applications (Chaban et al., 2017).

Glycosylation Reactions : The trityl tetrakis(pentafluorophenyl)borate variant is used for the stereoselective synthesis of disaccharides in glycosylation reactions (Takeuchi et al., 2000).

Synthesis of Electrolytes for Batteries : In a study, tetraarylphosphonium/tetrakis(pentafluorophenyl)borate salts were synthesized and their conductance/conductivity in low-polarity media was measured, suggesting their potential as electrolytes in advanced batteries (Mandouma, 2018).

Safety and Hazards

Sodium tetrakis(pentafluorophenyl)borate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Sodium tetrakis(pentafluorophenyl)borate plays a significant role in biochemical reactions due to its weakly coordinating nature. This property allows it to interact with various enzymes, proteins, and other biomolecules without significantly altering their structure or function. For instance, it is often used in metallocene polyolefin catalysts, where it helps in ionizing metallocene compounds, thereby enhancing their catalytic performance . The compound’s interaction with biomolecules is primarily through ionic and weak electrostatic interactions, which do not disrupt the native conformation of the biomolecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s weakly coordinating nature allows it to interact with cellular components without causing significant disruption. For example, it has been used in the construction of potentiometric sensors for in situ environmental measurements, indicating its ability to interact with cellular membranes and influence ion transport . Additionally, its presence can modulate the activity of certain enzymes and proteins, thereby affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through weak electrostatic and ionic interactions. These interactions allow the compound to act as a catalyst or co-catalyst in various biochemical reactions. For instance, in olefin polymerization, this compound interacts with organometallic compounds to form active catalytic species . The compound’s weakly coordinating nature ensures that it does not form strong bonds with the biomolecules, allowing for reversible interactions that are crucial for catalytic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound can maintain its catalytic activity over extended periods, although its effectiveness may decrease due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its potential for sustained use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance catalytic activity and improve metabolic processes. At high doses, it can cause toxic or adverse effects, such as respiratory problems and skin irritation . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage. These findings highlight the importance of careful dosage management in biochemical and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst or co-catalyst. The compound interacts with enzymes and cofactors to facilitate biochemical reactions, such as olefin polymerization . Its weakly coordinating nature allows it to participate in these reactions without being consumed, making it an efficient catalyst. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s weakly coordinating nature allows it to be efficiently transported without causing significant disruption to cellular structures . It can accumulate in specific cellular compartments, where it exerts its catalytic effects. The distribution of this compound within cells is influenced by factors such as concentration, pH, and the presence of other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity. The compound can be directed to specific organelles through targeting signals or post-translational modifications . Its weakly coordinating nature allows it to interact with biomolecules within these compartments without causing significant disruption. This localization is crucial for its role as a catalyst or co-catalyst in biochemical reactions, as it ensures that the compound is present in the right place at the right time to facilitate these processes.

Properties

IUPAC Name |

sodium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.Na/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSPYLCTDFECPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20Na |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149213-65-0 |

Source

|

| Record name | Sodium tetrakis pentafluorophenyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)